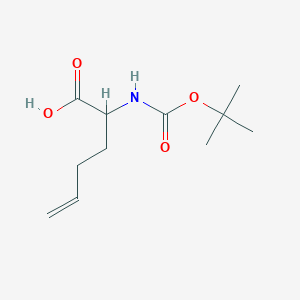

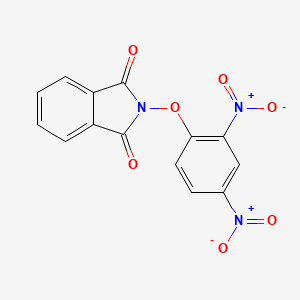

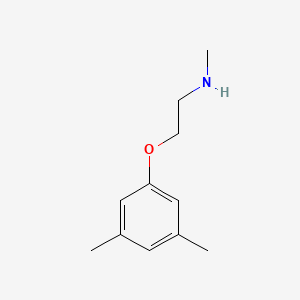

叔丁基 3-硝基-7,8-二氢-1,6-萘啶-6(5H)-羧酸酯

描述

The compound tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a chemical entity that has been explored in various research contexts due to its potential as an intermediate in the synthesis of biologically active compounds. The tert-butyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.

Synthesis Analysis

The synthesis of related tert-butyl compounds has been reported in the literature. For instance, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Another study reported the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is an important intermediate for the synthesis of biologically active benzimidazole compounds . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been synthesized as an intermediate for small molecule anticancer drugs .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds has been characterized using various spectroscopic methods. For example, the structure of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was confirmed with ESI-MS, 1H NMR, and elementary analysis . X-ray crystallography has been employed to determine the structure of related compounds, such as 2,5,8,11-tetra-tert-butyl-peri-xanthenoxanthene, which was obtained from the oxidation of 3,6-di-tert-butyl-2-naphthol .

Chemical Reactions Analysis

The tert-butyl group can participate in various chemical reactions. For instance, lithiated tert-butyl cyclopropanecarboxylates have been used to react with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles to yield α-substituted esters . Nitration, electrophilic halogenation, and cycloaddition reactions have been performed on tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the presence of the tert-butyl group, which is bulky and can affect the solubility and stability of the molecule. The antimycobacterial activities of tert-butyl-substituted naphthyridine carboxylic acids have been evaluated, indicating the biological relevance of such compounds . Thermal, X-ray, and DFT analyses have been conducted on tert-butyl-substituted thieno[2,3-c]pyridine dicarboxylates to understand their stability and intramolecular interactions .

科学研究应用

类似化合物的环境和健康影响

合成酚类抗氧化剂 (SPA) 与叔丁基化合物的结构基序类似,已广泛用于延长各种产品的保质期。它们的环境分布、人体接触和潜在毒性越来越引起关注。研究表明,一些 SPA 可能会引起肝毒性、内分泌干扰和致癌作用。这些化合物的转化产物可能表现出比母体化合物更严重的毒性,表明未来研究的必要性应集中在环境影响和毒性较小的新型 SPA 上 (Liu & Mabury, 2020).

萘啶衍生物的生物活性

1,8-萘啶衍生物与该化合物具有相似的萘啶核心,已显示出一系列生物活性。这些活性包括抗菌、抗病毒、抗癌、抗炎和镇痛特性。这些化合物在治疗阿尔茨海默病、多发性硬化症和抑郁症等神经系统疾病中的潜力突出了萘啶支架在治疗研究中的多功能性 (Madaan et al., 2015).

环境降解和净化方法

甲基叔丁基醚 (MTBE) 等化合物的环境持久性和降解性揭示了管理叔丁基化合物的环境影响所面临的挑战。已经探索了用于这些物质的净化和降解的高级氧化工艺和膜技术。例如,对 MTBE 分解的研究表明,使用射频等离子体反应器进行环境修复是可行的,这为解决类似叔丁基化合物在环境中的存在提供了潜在途径 (Hsieh et al., 2011).

合成和催化

对叔丁基化合物的合成途径和催化应用的研究为它们在化学合成中的用途提供了依据。例如,已经综述了使用 CO 将芳香族硝基化合物选择性催化还原为芳香族胺,突出了叔丁基基团在促进这些转化中的作用。这项研究为开发具有在制药和材料科学中潜在应用的新型合成方法奠定了基础 (Tafesh & Weiguny, 1996).

属性

IUPAC Name |

tert-butyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-5-4-11-9(8-15)6-10(7-14-11)16(18)19/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUXRZQTDKBQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448954 | |

| Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

355818-98-3 | |

| Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)